2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide
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Overview
Description
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, methoxy groups, and hydrazides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide typically involves multi-step organic reactions. One common method includes the formation of intermediate compounds through reactions such as amide bond formation, hydrazide formation, and subsequent coupling reactions. Specific reagents and catalysts, such as sodium borohydride for reduction and various organic solvents for reaction media, are often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups.
Scientific Research Applications
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
- Methyl 2-(4-methoxybenzamido)-4-(4-methylphenyl)thiophene-3-carboxylate
Uniqueness
2-(4-Methoxybenzamido)-N-{3-methyl-1-[(4-methylphenyl)formohydrazido]-1-oxobutan-2-YL}benzamide stands out due to its unique combination of functional groups and structural complexity
Properties
CAS No. |
1396979-01-3 |
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Molecular Formula |
C28H30N4O5 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-[2-(4-methylbenzoyl)hydrazinyl]-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)24(28(36)32-31-26(34)20-11-9-18(3)10-12-20)30-27(35)22-7-5-6-8-23(22)29-25(33)19-13-15-21(37-4)16-14-19/h5-17,24H,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36) |
InChI Key |
UFRSOIXASORVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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